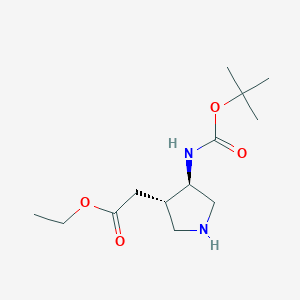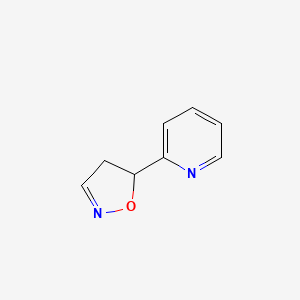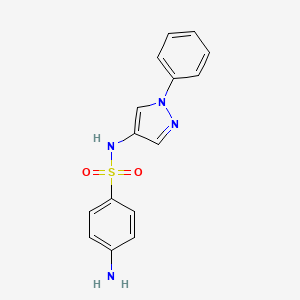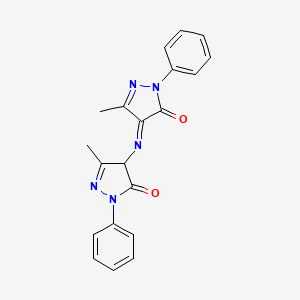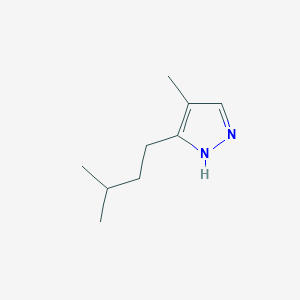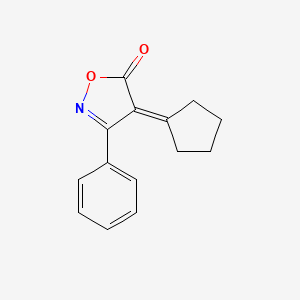
5(4H)-Isoxazolone, 4-cyclopentylidene-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(4H)-Isoxazolone, 4-cyclopentylidene-3-phenyl- is a heterocyclic compound that features an isoxazolone ring substituted with a cyclopentylidene and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Isoxazolone, 4-cyclopentylidene-3-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-keto ester with hydroxylamine to form the isoxazolone ring. The cyclopentylidene and phenyl groups are introduced through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5(4H)-Isoxazolone, 4-cyclopentylidene-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoxazolone derivatives.
Substitution: The phenyl and cyclopentylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5(4H)-Isoxazolone, 4-cyclopentylidene-3-phenyl- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5(4H)-Isoxazolone, 4-cyclopentylidene-3-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5(4H)-Isoxazolone, 4-methyl-3-phenyl-: Similar structure but with a methyl group instead of a cyclopentylidene group.
5(4H)-Isoxazolone, 4-ethyl-3-phenyl-: Contains an ethyl group in place of the cyclopentylidene group.
5(4H)-Isoxazolone, 4-cyclohexylidene-3-phenyl-: Features a cyclohexylidene group instead of a cyclopentylidene group.
Uniqueness
The uniqueness of 5(4H)-Isoxazolone, 4-cyclopentylidene-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for certain applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
36771-30-9 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
4-cyclopentylidene-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H13NO2/c16-14-12(10-6-4-5-7-10)13(15-17-14)11-8-2-1-3-9-11/h1-3,8-9H,4-7H2 |
InChI-Schlüssel |
JLNCMFLVMQQZQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C2C(=NOC2=O)C3=CC=CC=C3)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)

![2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12891378.png)
gold](/img/structure/B12891382.png)

![6-Methoxybenzo[c]isoxazol-3-amine](/img/structure/B12891404.png)


![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
